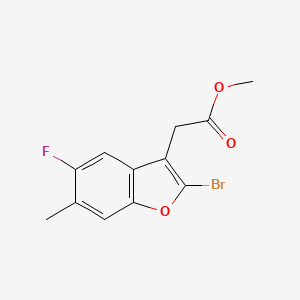

Methyl 2-(2-bromo-5-fluoro-6-methylbenzofuran-3-yl)acetate

Description

Properties

Molecular Formula |

C12H10BrFO3 |

|---|---|

Molecular Weight |

301.11 g/mol |

IUPAC Name |

methyl 2-(2-bromo-5-fluoro-6-methyl-1-benzofuran-3-yl)acetate |

InChI |

InChI=1S/C12H10BrFO3/c1-6-3-10-7(4-9(6)14)8(12(13)17-10)5-11(15)16-2/h3-4H,5H2,1-2H3 |

InChI Key |

PSNTZQRKQUUBGJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1F)C(=C(O2)Br)CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-bromo-5-fluoro-6-methylbenzofuran-3-yl)acetate typically involves multiple steps. One common method includes the bromination and fluorination of a benzofuran derivative, followed by esterification. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-bromo-5-fluoro-6-methylbenzofuran-3-yl)acetate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove certain functional groups or alter the oxidation state of the compound.

Substitution: This reaction can replace one functional group with another, often using reagents like halides or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in various substituted benzofuran derivatives.

Scientific Research Applications

Chemistry

Methyl 2-(2-bromo-5-fluoro-6-methylbenzofuran-3-yl)acetate serves as a valuable building block in organic synthesis. It can be utilized in the preparation of more complex molecules, contributing to advancements in synthetic organic chemistry.

Biology

In biological research, this compound acts as a probe for studying various biological pathways and interactions. Its unique structure allows for the exploration of enzyme interactions and receptor binding mechanisms, providing insights into cellular processes.

Medicine

The compound exhibits potential therapeutic applications due to its biological activity. Preliminary studies suggest that it may possess anticancer properties, making it a candidate for further investigation in medicinal chemistry. The mechanism of action likely involves interaction with specific molecular targets, potentially altering enzyme or receptor activity .

Research indicates that this compound may exhibit significant biological activities:

Anticancer Activity:

Preliminary studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it has been evaluated against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, demonstrating promising results in terms of cell growth inhibition .

Mechanism of Action:

The compound's anticancer effects may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells and cause cell cycle arrest, thereby inhibiting proliferation. The specific pathways involved are still under investigation but are expected to involve mitochondrial pathways and modulation of pro-apoptotic and anti-apoptotic protein levels.

Table 1: Summary of Biological Activities

Table 2: Synthesis Overview

| Step | Description | Key Reagents/Conditions |

|---|---|---|

| Bromination | Introduction of bromine atom | Brominating agents |

| Fluorination | Introduction of fluorine atom | Fluorinating agents |

| Esterification | Formation of ester group | Acid chlorides/Alcohols |

Case Studies

Case Study 1: Anticancer Evaluation

A study conducted by the National Cancer Institute evaluated the anticancer activity of this compound against a panel of cancer cell lines, revealing significant growth inhibition rates across multiple types, indicating its potential as an anticancer agent.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis route for this compound demonstrated improved yields through the use of continuous flow processes and advanced purification techniques such as chromatography .

Mechanism of Action

The mechanism of action of Methyl 2-(2-bromo-5-fluoro-6-methylbenzofuran-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Benzofuran Derivatives

The target compound shares structural similarities with other halogenated benzofuran esters. For example:

- Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl] acetate (, Compound C): This imidazole-based ester features a chlorophenyl group, which, like bromine in the target compound, acts as an electron-withdrawing substituent.

- Ethyl 2-[5-(4-bromophenyl)-2-phenyl-1H-imidazol-4-yl] acetate (, Compound D): The bromine substitution here is analogous to the target’s bromobenzofuran group. Studies suggest bromine enhances metabolic stability compared to chlorine, but the phenyl-imidazole scaffold may reduce planarity compared to benzofuran, affecting membrane permeability .

Table 1: Key Properties of Halogenated Derivatives

| Compound | Core Structure | Halogen Position | LogP* | Bioactivity (Hypothesized) |

|---|---|---|---|---|

| Methyl 2-(2-bromo-5-fluoro-6-methylbenzofuran-3-yl)acetate | Benzofuran | 2-Br, 5-F | ~3.2 | Anticancer, enzyme inhibition |

| Ethyl 2-[5-(4-bromophenyl)-2-phenyl-1H-imidazol-4-yl] acetate | Imidazole | 4-Br (phenyl) | ~2.8 | Antimicrobial |

| Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl] acetate | Imidazole | 4-Cl (phenyl) | ~2.5 | Anti-inflammatory |

*LogP values estimated using fragment-based methods.

Multifunctional Esters with Heterocyclic Cores

Compounds with bicyclic or polycyclic systems and ester functionalities exhibit divergent reactivity and applications:

- 2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl triazole-thio-acetate derivatives (, Compounds A and B): These feature a bicyclic terpene moiety linked to a triazole-thio-acetate group. The thioether linkage in these derivatives may enhance radical scavenging activity, unlike the target’s oxygen-based ester .

Table 2: Structural and Functional Comparisons

Research Findings and Implications

- Electronic Effects : The fluorine atom at position 5 in the target compound likely increases electron density at adjacent positions, facilitating electrophilic substitution reactions. This contrasts with ’s imidazole derivatives, where electron-withdrawing halogens on phenyl rings reduce aromatic ring reactivity .

- Steric and Metabolic Considerations : The methyl group at position 6 may hinder cytochrome P450-mediated oxidation, enhancing metabolic stability compared to unmethylated analogs. Bicyclic derivatives () exhibit even greater steric protection but lower synthetic accessibility .

Biological Activity

Methyl 2-(2-bromo-5-fluoro-6-methylbenzofuran-3-yl)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and relevant research findings.

Molecular Characteristics:

- Molecular Formula: C₁₂H₁₀BrFO₃

- Molecular Weight: 301.11 g/mol

- IUPAC Name: methyl 2-(2-bromo-5-fluoro-6-methyl-1-benzofuran-3-yl)acetate

- Canonical SMILES: CC1=CC2=C(C=C1F)C(=C(O2)Br)CC(=O)OC

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀BrFO₃ |

| Molecular Weight | 301.11 g/mol |

| IUPAC Name | methyl 2-(2-bromo-5-fluoro-6-methyl-1-benzofuran-3-yl)acetate |

| InChI Key | PSNTZQRKQUUBGJ-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves several steps, including bromination and fluorination of a benzofuran derivative followed by esterification. The use of specific catalysts and solvents is crucial to achieve high yield and purity in the production process.

Anticancer Properties

Research has indicated that derivatives of benzofuran, including this compound, exhibit significant anticancer activity. A review covering studies from 2011 to 2022 highlighted that modifications in the benzofuran structure, such as the introduction of methyl or methoxy groups at specific positions, can enhance antiproliferative effects against various cancer cell lines .

For instance, compounds with a methyl group at the C–3 position showed increased potency compared to their unsubstituted counterparts. This suggests that this compound may possess similar or enhanced anticancer properties due to its unique structural features.

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to alterations in enzymatic activity or signal transduction pathways, resulting in various biological responses.

Case Studies

-

Study on Antiproliferative Activity:

- A comparative study evaluated the antiproliferative effects of several benzofuran derivatives, including those structurally related to this compound.

- Results indicated that compounds with specific substitutions exhibited up to four times greater potency against certain cancer cell lines compared to unsubstituted analogs .

- Inhibition Studies:

Q & A

Q. What are the standard synthetic routes for Methyl 2-(2-bromo-5-fluoro-6-methylbenzofuran-3-yl)acetate?

The synthesis typically involves constructing the benzofuran core via cyclization of substituted phenols with α,β-unsaturated esters or ketones. Bromination and fluorination are performed at specific positions using regioselective reagents (e.g., N-bromosuccinimide for bromination at C2). Methyl esterification is achieved via acid-catalyzed reactions with methanol. Key intermediates are purified via column chromatography, and reaction progress is monitored by TLC and NMR .

Q. Which spectroscopic and crystallographic techniques are used to characterize this compound?

- NMR (¹H, ¹³C, and 19F): Assigns substituent positions and confirms purity. For example, ¹³C NMR can resolve methyl groups (δ ~20–25 ppm) and ester carbonyls (δ ~170 ppm) .

- X-ray crystallography: Determines bond lengths (e.g., C–Br: ~1.89 Å) and torsion angles (e.g., C2–C3–C4–C5: −0.1°), critical for confirming stereochemistry and intermolecular interactions like hydrogen bonding (O–H···O: 2.70 Å) .

- Mass spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 329.2) .

Q. How does the bromo-fluoro substitution pattern affect reactivity in cross-coupling reactions?

The bromine at C2 acts as a leaving group in Suzuki-Miyaura couplings, while the fluorine at C5 stabilizes the aromatic ring via electron-withdrawing effects, reducing undesired side reactions. Methyl at C6 sterically hinders nucleophilic attacks, directing reactivity to C2 .

Advanced Research Questions

Q. How can computational models predict the biological activity of this compound?

3D-QSAR and molecular docking studies analyze interactions with targets like kinases or DNA. For example, the bromine and ester groups may enhance hydrophobic binding, while fluorine improves bioavailability by reducing metabolic degradation. Energy-minimized conformers are generated using DFT calculations (B3LYP/6-31G*) .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

Discrepancies in bond angles (e.g., C3–C4–C5: 118.19° in XRD vs. NMR-derived values) may arise from dynamic effects in solution vs. solid-state rigidity. Multi-technique validation (e.g., variable-temperature NMR) and Hirshfeld surface analysis can reconcile such differences .

Q. How do reaction conditions influence the regioselectivity of benzofuran ring formation?

Acidic conditions (e.g., H2SO4) favor cyclization via electrophilic aromatic substitution, while base-catalyzed routes (e.g., K2CO3) promote nucleophilic attack. Solvent polarity (e.g., DMF vs. THF) modulates reaction rates and byproduct formation. Optimization studies suggest 70–80°C in DMF yields >90% regiopurity .

Q. What are the challenges in synthesizing enantiomerically pure derivatives?

Racemization at C3 of the benzofuran core occurs under strong acidic/basic conditions. Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Pd-BINAP complexes) are employed to retain stereochemical integrity. Enantiomeric excess is quantified via chiral HPLC .

Methodological Notes

- Data Interpretation: Always cross-validate NMR shifts with calculated values (e.g., using ACD/Labs or ChemDraw) to avoid misassignment .

- Crystallization: Slow evaporation from ethyl acetate/hexane (1:3) yields diffraction-quality crystals. Hydrogen-bonding networks (e.g., O3–H3···O1) stabilize the lattice .

- Biological Assays: Use positive controls (e.g., doxorubicin for cytotoxicity) and dose-response curves (IC50) to contextualize activity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.